1,4-Dibenzylpiperazine dihydrochloride

Sigma receptor pharmacology Anticocaine activity Receptor binding

Forensic and behavioral pharmacology laboratories require a reliable, high-purity source of 1,4-Dibenzylpiperazine dihydrochloride (DBZP) to ensure experimental validity when identifying BZP synthesis impurities or studying sigma-1 receptor pathways. Generic piperazine substitutions yield confounded results due to DBZP's distinct pharmacological fingerprint. - Sigma-1 Receptor Selectivity: High nanomolar affinity (Ki = 5.80 nM) with 53-fold selectivity, enabling targeted interrogation of sigma-1 pathways without monoamine transporter interference. - Forensic Marker: Serves as a primary indicator of substandard BZP manufacture, with a unique mass fragmentation pattern for unambiguous GC-MS or LC-MS/MS confirmatory analysis. - Behavioral Pharmacology Tool: Fully substitutes for methamphetamine in drug discrimination assays (100% DAR), a property not shared by TFMPP or mCPP, making it a specific tool for psychostimulant abuse liability studies.

Molecular Formula C18H24Cl2N2
Molecular Weight 339.3 g/mol
CAS No. 2298-55-7
Cat. No. B134191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzylpiperazine dihydrochloride
CAS2298-55-7
Synonyms1,4-Bis(phenylmethyl)piperazine Hydrochloride;  N,N’-Dibenzylpiperazine Dihydrochloride;  DBZP; 
Molecular FormulaC18H24Cl2N2
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C18H22N2.2ClH/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
InChIKeyUCILLTLOMFHVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

1,4-Dibenzylpiperazine Dihydrochloride: Pharmacological & Forensic Profile


1,4-Dibenzylpiperazine dihydrochloride (DBZP; CAS 2298-55-7) is a piperazine derivative that primarily exists as a synthetic byproduct in the illicit manufacture of benzylpiperazine (BZP) [1]. Despite its origin as an impurity, DBZP possesses high affinity for sigma-1 receptors (Ki = 5.80 nM) [2] and demonstrates quantifiable, though distinct, behavioral and neurochemical properties compared to its parent compound BZP and other substituted piperazines like TFMPP and mCPP [3]. Its unique pharmacological fingerprint—including sigma-1 selectivity [4] and differential memory-enhancing and myorelaxant effects [5]—makes it a critical reference standard for forensic toxicology and a specialized tool in behavioral pharmacology.

Forensic impurity reference standard for BZP synthesis
Reported sigma-1 receptor binding context (selectivity over sigma-2)
Distinct behavioral pharmacology vs. BZP, TFMPP, and mCPP

DBZP Cannot Be Substituted by BZP or Other Piperazines


While structurally related, 1,4-Dibenzylpiperazine dihydrochloride (DBZP) and its in-class analogs (e.g., BZP, TFMPP, mCPP) exhibit non-interchangeable pharmacological profiles. DBZP is not merely an inactive impurity; it possesses a unique behavioral signature characterized by high nanomolar sigma-1 receptor affinity [1] and a distinct pattern of drug discrimination substitution in rodents [2]. For instance, DBZP fully substitutes for methamphetamine in discrimination assays, whereas TFMPP and mCPP do not [2]. Furthermore, DBZP's effects on memory acquisition and myorelaxation differ from those of BZP and its metabolite BEDA [3]. These quantitative behavioral divergences mean that substituting DBZP with BZP or another piperazine will yield different, potentially confounded, results in receptor binding studies, toxicological analyses, and behavioral pharmacology experiments. Procurement must therefore be compound-specific to ensure experimental validity.

Sigma-1 receptor binding profile may not transfer to BZP, which primarily targets monoamine uptake.
DBZP's reported methamphetamine-like discriminative stimulus profile may not be replicated by TFMPP or mCPP.
Memory phase-specific effects (acquisition vs. consolidation) differ from BZP; phase-response context may shift.

Quantitative Evidence: DBZP vs. BZP, TFMPP, and mCPP


Sigma-1 Receptor Affinity and Selectivity

1,4-Dibenzylpiperazine dihydrochloride (DBZP) demonstrates high affinity for the sigma-1 receptor with a Ki of 5.80 nM [1]. This is comparable to the Ki of 7.4 nM reported in a separate study, which also quantified a 53-fold selectivity for sigma-1 over sigma-2 receptors [2]. This selectivity profile differentiates it from other piperazine derivatives that may have broader or different receptor interactions. While BZP's primary mechanism involves monoamine uptake inhibition [3], DBZP's high sigma-1 affinity suggests a distinct molecular target. The 53-fold selectivity provides a quantifiable parameter for experimental design, where off-target sigma-2 activity must be minimized.

Sigma-1 Affinity
Reported
Ki = 5.80 nM; 53-fold σ-1/σ-2 selectivity
Reported sigma-1 selectivity context; differentiates from monoamine-targeting piperazines.
Guinea pig brain membranes; cross-study comparison.
Sigma receptor pharmacology Anticocaine activity Receptor binding

Methamphetamine-Like Discriminative Stimulus Effects

In rats trained to discriminate methamphetamine (1 mg/kg) from saline, DBZP fully substituted for the training stimulus, producing a maximum of 100% drug-appropriate responding (DAR) at a dose of 50 mg/kg [1]. In stark contrast, the structurally related piperazines TFMPP and mCPP produced only subthreshold DAR for methamphetamine, with TFMPP reaching a maximum of only 52% DAR at doses up to 5 mg/kg [1]. Similarly, DBZP produced only subthreshold DAR for cocaine and MDMA, and failed to substitute for DOM, while TFMPP and mCPP also failed to substitute for cocaine or DOM [1]. This demonstrates that DBZP's subjective effects, as modeled by drug discrimination, are not interchangeable with other common piperazine analogs.

Drug Discrimination
Head-to-head
DBZP: 100% DAR at 50 mg/kg\nTFMPP: 52% DAR (max); mCPP: subthreshold
Reported methamphetamine-like stimulus profile; not replicated by TFMPP/mCPP.
Rat discrimination assay (1 mg/kg methamphetamine).
Drug discrimination Abuse liability Psychostimulant profiling

Locomotor Activity Depression

In mouse locomotor activity assays, DBZP produced a dose-dependent decrease in horizontal activity, but with significantly lower potency than the comparator compound mCPP. The calculated ED50 (dose producing 50% maximal depressant activity) for DBZP was 82.4 mg/kg [1]. In contrast, mCPP exhibited an ED50 of 12.6 mg/kg in the same assay [1]. This represents a 6.5-fold difference in potency. While both compounds are locomotor depressants, DBZP's higher ED50 quantifies its reduced efficacy in this behavioral parameter compared to mCPP. DBZP was noted as the least potent of the piperazines tested [1].

Locomotor Potency
Head-to-head
DBZP ED50 = 82.4 mg/kg\nmCPP ED50 = 12.6 mg/kg (6.5-fold difference)
Reported 6.5-fold lower potency than mCPP; dose-selection context.
Mouse locomotor chambers, i.p. administration.
Locomotor activity Behavioral pharmacology Dose-response

Memory Phase Differentiation

In a mouse passive avoidance test, DBZP enhanced memory acquisition but, unlike its parent compound BZP, failed to enhance memory consolidation. Specifically, DBZP increased step-through latency during the acquisition phase, indicative of improved memory formation at the time of learning [1]. However, when administered post-training to probe memory consolidation, DBZP had no significant effect, whereas BZP and its metabolite BEDA both enhanced consolidation [1]. This differential effect on distinct memory phases provides a clear functional distinction between DBZP and BZP, despite their structural similarity.

Memory Phase Effect
Head-to-head
DBZP enhanced acquisition, no consolidation effect\nBZP enhanced both phases
Reported memory phase-specific effect; diverges from BZP consolidation enhancement.
Mouse passive avoidance test.
Memory Nootropic effects Passive avoidance test

DBZP Applications: Forensic Toxicology & Behavioral Pharmacology


BZP Synthesis Impurity Confirmation

1,4-Dibenzylpiperazine dihydrochloride is a primary marker for substandard or illicit BZP synthesis. Its presence in seized materials is a direct indicator of poor manufacturing practices or intentional adulteration [3]. Procurement of a high-purity DBZP reference standard (e.g., ≥98% purity ) is essential for forensic laboratories conducting confirmatory analysis via GC-MS or LC-MS/MS, enabling accurate identification and quantitation of this specific impurity, which has its own distinct mass fragmentation pattern compared to BZP [5].

Sigma-1 vs. Monoamine Uptake Differentiation

Unlike BZP, which acts primarily as a monoamine uptake inhibitor, DBZP demonstrates high nanomolar affinity and 53-fold selectivity for the sigma-1 receptor (Ki = 5.80-7.4 nM) [3]. This makes it a valuable tool for dissecting sigma-1 receptor contributions in behavioral assays. Its unique drug discrimination profile—full substitution for methamphetamine —and differential effects on memory phases (enhancing acquisition but not consolidation) [5] allow researchers to design experiments that specifically interrogate sigma-1 pathways, minimizing the confounding influence of monoamine transporter activity.

Methamphetamine-Like Abuse Liability Assessment

DBZP's full substitution for methamphetamine in drug discrimination assays (100% DAR) [3] quantifies its methamphetamine-like subjective effects, a property not shared by other common piperazines like TFMPP and mCPP. Therefore, DBZP is not a generic piperazine but a specific tool for preclinical studies investigating the neural basis of psychostimulant abuse liability. Its lower potency in locomotor assays (ED50 = 82.4 mg/kg) [3] also allows for a wider dosing window to study subjective effects without inducing profound motor depression, a key consideration for experimental design.

Application
Selection Property
Validation Focus
BZP synthesis impurity profiling
Certified reference standard purity
GC-MS/LC-MS/MS impurity confirmation
Sigma-1 receptor pathway studies
Reported sigma-1 selectivity
Behavioral assay design minimizing monoamine confound
Methamphetamine-like abuse liability assessment
Reported discriminative stimulus profile
Dose-response studies without profound motor depression confound

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